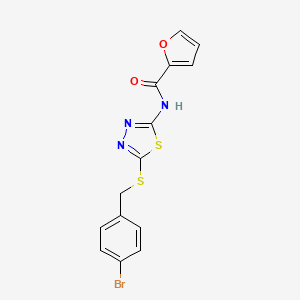

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTOQJPCYJWKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrN3OS2. The structure consists of a thiadiazole ring , a bromobenzyl group , and a furan carboxamide moiety , which contribute to its unique chemical properties and biological activities.

| Structural Feature | Description |

|---|---|

| Thiadiazole Ring | Contains nitrogen and sulfur atoms, contributing to reactivity |

| Bromobenzyl Group | Enhances lipophilicity and cellular penetration |

| Furan Carboxamide Moiety | Imparts additional biological activity |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains. The mechanism is thought to involve the inhibition of bacterial enzymes or interference with cellular processes.

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound exhibited an IC50 value indicating effective cytotoxicity.

- A549 (lung cancer) : Similar promising results were observed.

The compound's mechanism may involve inducing apoptosis or cell cycle arrest in cancer cells.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer activities against MCF-7 and A549 cell lines. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .

- Antimicrobial Screening : Another research effort focused on the antimicrobial activity of related thiadiazole compounds against gram-positive and gram-negative bacteria, demonstrating broad-spectrum efficacy .

- Mechanistic Studies : Molecular docking studies have elucidated potential binding interactions between these compounds and specific biological targets, enhancing understanding of their mechanisms of action .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Substituent at Position 5 | Substituent at Position 2 | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Target | 4-Bromobenzylthio | Furan-2-carboxamide | N/A* | N/A* |

| 5e (Ev1) | 4-Chlorobenzylthio | 2-(5-Isopropyl-2-methylphenoxy)acetamide | 74 | 132–134 |

| 5j (Ev1) | 4-Chlorobenzylthio | 2-(2-Isopropyl-5-methylphenoxy)acetamide | 82 | 138–140 |

| 83c (Ev2) | 4-Nitrophenyl | Furan-2-carboxamide | N/A | N/A |

| 7a–7l (Ev4) | Piperidin-1-yl ethylthio | Benzamide derivatives | 68–88 | 133–170 |

Key Observations:

- Halogen Effects : The 4-bromobenzylthio group in the target compound differs from the 4-chlorobenzylthio group in 5e and 5j (Ev1). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance membrane permeability and alter receptor binding .

- Carboxamide vs. Phenoxyacetamide: The furan-2-carboxamide group in the target compound contrasts with phenoxyacetamide moieties in 5e and 5j.

Table 2: Bioactivity of Selected Analogs

Key Observations:

- Antimicrobial Potential: Compound 83c (Ev2), a furan-2-carboxamide derivative with a 4-nitrophenyl group, showed potent anti-MDR-TB activity (MIC = 9.87 μM). The target compound’s 4-bromobenzylthio group may exhibit similar or enhanced activity due to bromine’s stronger hydrophobic interactions .

- Anticonvulsant Activity : Analogs with halogenated benzylthio groups (e.g., 2,4-dichlorobenzyl in Ev3) demonstrated low ED50 values in seizure models. The target compound’s 4-bromo substitution may confer comparable efficacy .

Electronic and Steric Effects

- Thiadiazole Core : The electron-withdrawing thiadiazole ring enhances stability and facilitates hydrogen bonding. Derivatives with sulfur-containing substituents (e.g., benzylthio in Ev1, Ev3) show improved bioavailability compared to alkylthio analogs .

- Substituent Flexibility : Piperidin-1-yl ethylthio derivatives (Ev4) highlight the role of nitrogen-containing groups in acetylcholinesterase inhibition, suggesting that the target compound’s furan carboxamide could be optimized for enzyme targeting .

Q & A

Q. Advanced Research Focus

- Cell Lines : Test against MCF-7 (breast) and A549 (lung) cancer cells using MTT assays. Include non-cancerous NIH3T3 fibroblasts for selectivity .

- Dosage : IC₅₀ values for related 1,3,4-thiadiazoles range from 0.034–0.084 mmol/L, outperforming cisplatin (IC₅₀ ~0.1–0.2 mmol/L) in A549 cells .

- Mechanistic Insights :

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced Research Focus

- Thiadiazole Core : The sulfur atom enhances electron-withdrawing effects, critical for DNA intercalation or kinase inhibition .

- Substituent Effects :

- Synthetic Modifications :

What computational strategies predict its pharmacokinetic properties and target binding?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) :

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., bromo → chloro reduces binding by ~1.2 kcal/mol) .

- ADMET Prediction (SwissADME) :

How should researchers address discrepancies in biological activity data across studies?

Q. Methodological Guidance

- Variable IC₅₀ Values : May arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .

- Contradictory SAR Trends :

- Validation : Replicate key findings in ≥3 independent experiments and cross-validate with orthogonal assays (e.g., Western blot for apoptosis markers) .

What crystallization techniques yield high-quality crystals for X-ray diffraction studies?

Q. Advanced Research Focus

- Solvent Systems : Use slow evaporation from DMSO/water (2:1) or ethanol/chloroform mixtures.

- Crystal Packing : The thiadiazole and furan rings form π-π stacking interactions, stabilized by Br···S halogen bonds (distance ~3.4 Å) .

- Data Collection : SHELXL refinement (R-factor <0.05) confirms absolute configuration and torsional angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.